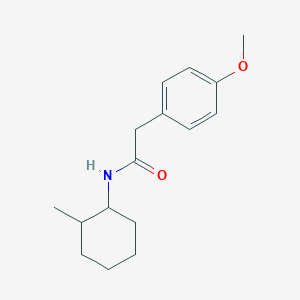

![molecular formula C25H22BrNO3 B4007172 1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)

1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Vue d'ensemble

Description

Synthesis Analysis

Synthesis methods for compounds closely related to the one often involve multi-step reactions, including bromination, cyclization, and hydrolysis, indicating complex synthetic pathways that may be applicable to similar compounds. For instance, the tandem asymmetric reaction has been used for synthesizing structurally complex molecules with precise control over their three-dimensional shape (Fan Xue, 2005).

Molecular Structure Analysis

Crystal structure analysis reveals detailed information about the arrangement of atoms within a molecule and its electronic structure, which directly influences its reactivity and properties. For example, the special combination of biologic phosphonyl group and cyclopropane as well as butyrolactones in certain compounds provides unique structural features (Fan Xue, 2005).

Chemical Reactions and Properties

The reactivity of similar compounds involves selective hydrolysis, bromination, and interactions such as hydrogen bonding within the crystal lattice, which can significantly affect the stability and reactivity of these molecules (A. Mazurov et al., 1990).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are critical for determining the applications of these compounds. For instance, crystal packing influenced by hydrogen bonds plays a crucial role in the stability of these molecules (K. Y. Yeong et al., 2018).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and photoreactivity, can be inferred from structural analysis and functional groups present in the molecule. The presence of bromo and hydroxy groups in related compounds suggests potential reactivity towards nucleophilic substitution and participation in hydrogen bonding, affecting their chemical behavior (H. Bi, 2014).

Applications De Recherche Scientifique

Reaction Mechanisms and Transformations

- The compound has been involved in studies exploring reaction mechanisms under mildly basic conditions. For instance, 3-bromo-1,3-dihydro-2H-indol-2-one, a related structure, reacts with thioamides and thiourea in the presence of mild bases. This reaction can lead to unexpected products like isoindigo, demonstrating the compound's potential in organic synthesis and reaction studies (Kammel et al., 2015).

Synthesis of Polymers and Macromolecules

- The compound has relevance in the synthesis of polymers and macromolecules. A study described a novel convergent growth approach to dendritic macromolecules, where benzylic bromide (similar in structure to the compound ) is used. This method allows for controlled architecture in polymer synthesis, demonstrating its utility in creating complex molecular structures (Hawker & Fréchet, 1990).

Development of Pharmaceutical Intermediates

- Research has also focused on synthesizing key intermediates for pharmaceutical applications. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally similar compound, is a key intermediate in the synthesis of SGLT2 inhibitors, highlighting the compound's importance in drug development (Zhang et al., 2022).

Exploration of Antioxidant Properties

- Bromophenols, structurally related to the compound, exhibit significant antioxidant activities. These compounds, derived from marine algae, have been shown to possess strong free radical scavenging activities, indicating potential applications in food preservation and health products (Li et al., 2011).

Enzyme Inhibition Studies

- Related bromophenols have been evaluated for their inhibitory effects on enzymes like monoamine oxidase. This research is crucial in developing treatments for conditions like depression and Parkinson's disease, where enzyme inhibition plays a key therapeutic role (McCoubrey, 1959).

Propriétés

IUPAC Name |

1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO3/c1-2-17-8-10-19(11-9-17)23(28)15-25(30)21-14-20(26)12-13-22(21)27(24(25)29)16-18-6-4-3-5-7-18/h3-14,30H,2,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFHSZOHUICUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[methyl(6-morpholin-4-ylpyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B4007089.png)

![N-[3-(aminomethyl)benzyl]-2,8-dimethyl-4-quinolinecarboxamide dihydrochloride](/img/structure/B4007101.png)

![ethyl 4-({[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007109.png)

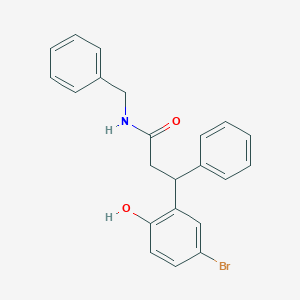

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007127.png)

![N-(4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007142.png)

![4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4007156.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)

![4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)

![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)